PGI2 Is 1.6-Fold More Potent Than Iloprost at Inhibiting ADP-Induced Human Platelet Aggregation In Vitro
In a direct head-to-head comparison using ADP-induced platelet aggregation, PGI2 sodium salt (IC50 = 0.35 ± 0.15 nM) demonstrated 1.6-fold greater inhibitory potency than iloprost (IC50 = 0.56 ± 0.2 nM, n=5), establishing the native ligand as the more potent antiplatelet agent on a molar basis [1].
| Evidence Dimension | Inhibitory potency against ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 0.35 ± 0.15 nM |
| Comparator Or Baseline | Iloprost: 0.56 ± 0.2 nM |
| Quantified Difference | 1.6-fold greater potency for PGI2 |
| Conditions | In vitro human platelet aggregation assay; ADP as agonist; n=5 independent experiments |
Why This Matters
For platelet pharmacology studies and anti-thrombotic assay development, this 1.6-fold potency difference means PGI2 sodium salt achieves equivalent platelet inhibition at lower molar concentrations, directly influencing dose-response curve design, receptor occupancy calculations, and calibration of in vitro aggregometry systems.
- [1] Hermán F, Magyar K, Filep J. Critical evaluation of the in vivo selectivity between hypotensive and platelet antiaggregating actions of iloprost and prostacyclin in beagle dogs. Arch Int Pharmacodyn Ther. 1989;300:281-291. View Source
